molecular formula C11H22N2O3 B1279007 tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate CAS No. 177948-02-6

tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

Cat. No. B1279007
M. Wt: 230.3 g/mol
InChI Key: ZVUCOORWSKRJII-UHFFFAOYSA-N
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Description

Enzymatic Kinetic Resolution

The enzymatic kinetic resolution of tert-butyl carbamates has been explored, with a study focusing on tert-butyl 2-(1-hydroxyethyl)phenylcarbamate. This compound was resolved using Candida antarctica lipase B (CAL-B), resulting in high enantioselectivity and the production of optically pure enantiomers. These enantiomers were further transformed into corresponding aminophenylethanols, demonstrating the potential of enzymatic processes in synthesizing chiral organoselenanes and organotelluranes .

Synthesis of N-(Boc) Nitrone Equivalents

Tert-butyl (phenylsulfonyl)alkyl-N-hydroxycarbamates have been synthesized from aldehydes and tert-butyl N-hydroxycarbamate. These compounds act as N-(Boc)-protected nitrones, reacting with organometallics to yield N-(Boc)hydroxylamines. The study highlights their utility as building blocks in organic synthesis, showcasing a range of chemical transformations .

Source of MeNHCH2− Synthon

O-tert-Butyl-N-(chloromethyl)-N-methyl carbamate has been used as a source for the MeNHCH2− synthon. The reaction with various electrophiles followed by hydrolysis led to functionalized carbamates. Deprotection of the amine functionality was achieved through hydrolysis with hydrogen chloride, yielding 1,2-aminoalcohols, which demonstrates the versatility of this carbamate in synthetic applications .

Stereoselective Syntheses

The stereoselective synthesis of tert-butyl 3-allyl-4-hydroxypiperidine-1-carboxylates has been achieved. The reaction of tert-butyl 3-allyl-4-oxopiperidine-1-carboxylate derivatives with L-selectride resulted in cis isomers, which were further transformed into trans isomers through the Mitsunobu reaction and alkaline hydrolysis. This study provides insight into the synthesis of substituted piperidines .

Conformation of Piperidine Ring

The synthesis and conformational analysis of tert-butyl-4-hydroxy-2,2,6,6-tetramethylpiperidine derivatives have been conducted. NMR and IR spectroscopy indicated non-chair forms stabilized by intramolecular hydrogen bonds. The crystal structure confirmed the chair conformation in the solid state, with van der Waals interactions preventing the formation of intermolecular hydrogen bonds .

Synthesis of Jaspine B Intermediate

The synthesis of (R)-tert-butyl (1-hydroxybut-3-yn-2-yl) carbamate, an intermediate of the cytotoxic natural product jaspine B, was achieved from L-Serine. The multi-step synthesis involved esterification, protection, reduction, and Corey-Fuchs reaction, with an overall yield of 30% to 41% in different studies .

Reactivity of N-tert-Butyl-1,2-Diaminoethane

N-tert-Butyl-1,2-diaminoethane's reactivity was explored, showing rapid reaction with atmospheric CO2 to form a zwitterionic ammonium carbamate salt. Further reactions yielded 1-tert-butyl-2-imidazoline and a hydroxyalkyl-substituted imidazolinium salt, demonstrating the compound's potential in synthesizing diverse structures .

Metabolism in Insects and Mice

The metabolism of m-tert.-butylphenyl N-methylcarbamate was studied in insects and mice, revealing hydroxylation of the tert-butyl and N-methyl groups. The major metabolite identified was m-(beta-hydroxy-tert.-butyl)phenol, with species variation in oxidation products suggesting different catalyzing enzymes .

Synthesis of Omisertinib Intermediate

A rapid synthetic method for tert-butyl 5-amino-4-((2-(dimethylamino)ethyl)(methyl)amino)-2-methoxyphenyl) carbamate, an intermediate in biologically active compounds like omisertinib, was established. The synthesis involved acylation, nucleophilic substitution, and reduction, with a total yield of 81%10.

Scientific Research Applications

  • Intermediate in Biologically Active Compounds Synthesis :

    • tert-Butyl 5-amino-4 ((2-(dimethylamino)ethyl)(methyl)amino)-2methoxyphenyl) carbamate is utilized as an intermediate in the synthesis of biologically active compounds such as omisertinib (AZD9291). A rapid synthetic method for this compound was established, showcasing its importance in pharmaceutical chemistry (Zhao et al., 2017).
  • Enantioselective Synthesis :

    • The compound tert-butyl N-[(1R,3S,4R)-3-hydroxy-4-(hydroxymethyl)cyclopentyl]carbamate is a crucial intermediate for the enantioselective synthesis of carbocyclic analogues of 2′-deoxyribonucleotides. Its structure is fundamental in maintaining the relative substitution of the cyclopentane ring, demonstrating its role in precise synthetic applications (Ober et al., 2004).
  • Catalyzed Reactions :

    • tert-Butyl N-(chloromethyl)-N-methyl carbamate undergoes reaction with lithium powder and a catalytic amount of 4,4′-di-tert-butylbiphenyl (DTBB) to yield functionalized carbamates after hydrolysis. This process highlights the compound's role in facilitating catalyzed reactions in organic chemistry (Ortiz et al., 1999).
  • Synthesis of Protein Tyrosine Kinase Inhibitor Intermediates :

    • tert-Butyl 4-methyl-3-oxopiperidine-1-carboxylate, an important intermediate in the synthesis of novel protein tyrosine kinase Jak3 inhibitor—CP-690550, demonstrates the compound's application in the synthesis of complex bioactive molecules. The synthesis involves multiple steps, starting from readily available reagents and showcases the compound's versatility in medicinal chemistry (Xin-zhi, 2011).
  • Directed Hydrogenation in Organic Synthesis :

    • Directed hydrogenation methodology involving N-tert-butoxycarbonylamino- and hydroxyl groups is used to yield diastereomers of certain cyclopentanecarboxylic acid methyl esters. This showcases the compound's role in selective synthesis processes, a critical aspect of organic and medicinal chemistry (Smith et al., 2001).

Safety And Hazards

The compound has been assigned the GHS07 pictogram . The hazard statements associated with it are H315, H319, and H335 . The precautionary statements include P261, P264, P271, P280, P302+P352, P304+P340, P305+P351+P338, P312, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .

properties

IUPAC Name

tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O3/c1-10(2,3)16-9(14)13-8-11(15)4-6-12-7-5-11/h12,15H,4-8H2,1-3H3,(H,13,14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZVUCOORWSKRJII-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NCC1(CCNCC1)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201179644
Record name 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

230.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

tert-butyl N-[(4-hydroxypiperidin-4-yl)methyl]carbamate

CAS RN

177948-02-6
Record name 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=177948-02-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N-[(4-hydroxy-4-piperidinyl)methyl]carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201179644
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

A solution the compound prepared in Example 250 (0.68 g) in ethanol (11 mL) was treated with hydrazine monohydrate (0.208 mL), followed by 10% palladium-carbon (0.238 g). The mixture was refluxed for 18 hours. After allowing mixture to cool to room temperature, the catalyst was filtered off and washed with methanol. The filtrate was evaporated in vacuo to obtain the title compound (0.510 g) having the following physical data.
Quantity
0.68 g
Type
reactant
Reaction Step One
Quantity
0.208 mL
Type
reactant
Reaction Step One
Quantity
11 mL
Type
solvent
Reaction Step One
Name
palladium-carbon
Quantity
0.238 g
Type
catalyst
Reaction Step Two

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